Icotinib Hydrochloride (CAS 1204313-51-8) is a highly selective, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) structurally characterized by a quinazoline core. As an ATP-competitive inhibitor, it specifically targets the intracellular tyrosine kinase domain of EGFR, demonstrating pronounced activity against common activating mutations such as exon 19 deletions and the L858R point mutation. From a procurement and material-selection standpoint, the hydrochloride salt form is the industry standard, engineered to overcome the severe aqueous insolubility of the free base. This ensures reproducible dissolution, chemical stability, and consistent bioavailability in both in vitro assays and in vivo pharmacokinetic modeling, making it a critical reference material for oncology research and formulation development [1].
Substituting Icotinib Hydrochloride with its free base analog (CAS 610798-31-7) or other first-generation TKIs like gefitinib or erlotinib introduces severe experimental and process variables. The free base of icotinib is practically insoluble in aqueous media, which leads to precipitation in physiological buffers, inconsistent dosing in murine models, and the forced use of high-concentration organic co-solvents that can induce baseline cellular toxicity [1]. Furthermore, substituting icotinib with erlotinib or gefitinib alters the off-target kinase inhibition profile; icotinib possesses a uniquely narrow selectivity spectrum, inhibiting far fewer off-target kinases than its in-class peers. Using a generic TKI substitute therefore confounds mechanistic assays by introducing off-target pathway suppression and varying toxicity profiles, compromising the reproducibility of targeted EGFR studies [2].
Icotinib hydrochloride was specifically developed to resolve the severe aqueous insolubility of the icotinib free base. Crystallographic and formulation data demonstrate that the hydrochloride salt (CAS 1204313-51-8) provides significantly enhanced aqueous solubility and chemical stability. This prevents the precipitation issues commonly observed when utilizing the free base in physiological buffers or in vivo dosing vehicles, guaranteeing uniform dosing solutions without excessive reliance on DMSO or other organic solvents [1].
| Evidence Dimension | Aqueous solubility and formulation stability |
| Target Compound Data | Icotinib Hydrochloride (highly soluble, stable in aqueous media) |
| Comparator Or Baseline | Icotinib free base (CAS 610798-31-7) (practically insoluble, prone to precipitation) |
| Quantified Difference | Significant enhancement in aqueous dissolution and stability |
| Conditions | Aqueous buffer and in vivo dosing vehicle preparation |
Procuring the hydrochloride salt is critical for researchers requiring uniform dosing solutions and avoiding the use of high-concentration organic co-solvents that can cause cellular toxicity.
While both icotinib and erlotinib are first-generation EGFR TKIs, icotinib hydrochloride exhibits a remarkably narrower kinase inhibition profile. Icotinib inhibits purified human EGFR with an IC50 of 5 nM and demonstrates >50-fold selectivity for EGFR compared to a panel of 72 other kinases. In contrast, erlotinib and other early TKIs often exhibit broader off-target kinase inhibition, which can confound mechanistic studies and increase baseline cellular toxicity in sensitive assays [1].
| Evidence Dimension | Kinase selectivity profile |
| Target Compound Data | Icotinib (IC50 = 5 nM, >50-fold selectivity over 72 kinases) |
| Comparator Or Baseline | Erlotinib / broad-spectrum TKIs (higher off-target kinase inhibition) |
| Quantified Difference | >50-fold selectivity for EGFR over non-target kinases |
| Conditions | Cell-free purified kinase panel assays |
Buyers conducting precise mechanistic studies on EGFR signaling should select icotinib to minimize confounding variables from off-target kinase inhibition.
Icotinib hydrochloride demonstrates stark differential potency between EGFR-mutated and wild-type non-small cell lung cancer (NSCLC) cell lines. In vitro assays show that icotinib inhibits the growth of PC-9 cells (harboring an exon 19 deletion) with an IC50 of < 20 nM. In contrast, its IC50 in the wild-type A549 cell line is significantly higher at 8.8 µM. This >400-fold difference in potency establishes icotinib as a highly reliable mutant-selective baseline control[1].
| Evidence Dimension | Cell growth inhibition (IC50) |
| Target Compound Data | Icotinib in PC-9 cells (IC50 < 20 nM) |
| Comparator Or Baseline | Icotinib in A549 wild-type cells (IC50 = 8.8 µM) |
| Quantified Difference | >400-fold higher potency in mutant vs wild-type cells |
| Conditions | In vitro cell viability assay (PC-9 vs A549) |
Essential for procurement as a validated positive control in high-throughput screening assays targeting EGFR-activating mutations.
Due to the superior aqueous solubility and chemical stability of the hydrochloride salt compared to the free base, Icotinib Hydrochloride is the optimal choice for preparing oral gavage solutions or intravenous formulations in murine xenograft models. It ensures uniform dosing and prevents precipitation-induced bioavailability variations [1].
Leveraging its >400-fold differential potency between mutant (e.g., PC-9) and wild-type (e.g., A549) cell lines, this compound serves as a highly reliable, mutant-selective reference standard. It is ideal for benchmarking novel third- or fourth-generation TKIs against established first-generation resistance profiles [2].
Because icotinib exhibits >50-fold selectivity for EGFR over 72 other kinases, it is preferred over broader-spectrum TKIs like erlotinib in safety-focused assays. It provides a clean pharmacological baseline for evaluating EGFR-dependent pathways without the confounding effects of multi-kinase suppression [2].